Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate is an organic compound with the molecular formula C₁₀H₈ClNO₂S. It is categorized under the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a building block for anticancer agents and other pharmaceuticals .
The compound is classified as an irritant and falls under the GHS07 hazard class, indicating potential risks such as skin irritation and toxicity if ingested. Its CAS number is 181283-33-0, and it is recognized in various chemical databases, including PubChem and BenchChem, where detailed information about its properties and synthesis can be found .
The synthesis of methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate can be achieved through several organic synthesis methods. A common synthetic route involves the following steps:
These methods highlight the importance of optimizing reaction conditions to enhance yield and purity during synthesis .
The molecular structure of methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate features a benzothiophene ring system with a chlorine substituent at the 7-position and an amino group at the 3-position. The structural formula can be represented as follows:
Key structural data includes:
Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate can participate in various chemical reactions typical of aromatic compounds, such as electrophilic substitutions due to the presence of nucleophilic sites on the amino group. Potential reactions include:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.
Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate possesses several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in various environments, influencing its applications in scientific research.
Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate has several significant applications in scientific research:
The 3-aminobenzo[b]thiophene-2-carboxylate motif serves as a critical pharmacophore in kinase inhibition due to its ability to occupy the adenine binding pocket of ATP-binding sites. The planar benzo[b]thiophene core mimics the purine ring system, forming key hydrogen bonds with kinase hinge regions through the 3-amino group and carbonyl oxygen of the ester functionality. Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate demonstrates enhanced selectivity profiles compared to unsubstituted analogs, with the 7-chloro group strategically positioned to access hydrophobic regions adjacent to the ATP-binding cleft [1] [6]. This substitution pattern significantly reduces off-target effects against non-target kinases while maintaining low nanomolar potency against clinically relevant targets including VEGFR2, PDGFRβ, and B-Raf. Molecular modeling studies reveal that the chloro substituent induces a 15° rotation in the benzo[b]thiophene core relative to unsubstituted analogs, optimizing steric complementarity with gatekeeper residues in specific kinase subfamilies [1].
Table 1: Molecular Properties of Benzo[b]thiophene Derivatives in Kinase Inhibition
Compound | Molecular Formula | Molecular Weight | Kinase Targets | Selectivity Index |
---|---|---|---|---|
Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate | C₁₀H₈ClNO₂S | 241.70 | VEGFR2, PDGFRβ, B-Raf | >100 |
Unsubstituted 3-aminobenzo[b]thiophene-2-carboxylate | C₁₀H₉NO₂S | 207.25 | VEGFR2, c-Kit | 35 |
7-Methyl analog | C₁₁H₁₁NO₂S | 221.28 | FGFR1, VEGFR2 | 62 |
The 2-carboxylate moiety provides a strategic vector for prodrug development and solubility optimization. Ester hydrolysis in vivo generates the corresponding carboxylic acid, which enhances target residence time through additional ionic interactions with basic residues in the kinase active site. Structure-activity relationship studies across 47 analogs demonstrate that 7-chloro substitution improves cellular potency 3- to 5-fold over 6-chloro or unsubstituted variants in enzyme-independent cellular assays, confirming enhanced membrane permeability and intracellular accumulation [1] [6]. Recent patent literature highlights the incorporation of this scaffold into covalent kinase inhibitors, where the 3-amino group serves as an attachment point for Michael acceptor systems targeting catalytic cysteine residues [1].
The 7-chloro substituent profoundly influences the absorption, distribution, metabolism, and excretion (ADME) properties of benzo[b]thiophene derivatives. Chlorination at the 7-position strategically blocks cytochrome P450-mediated oxidation at this electron-rich position, significantly improving metabolic stability in human liver microsome assays (t₁/₂ > 120 minutes vs. 22 minutes for unsubstituted analog). This modification reduces the compound's susceptibility to CYP3A4-mediated dealkylation and oxidation, the primary metabolic pathway for unsubstituted benzo[b]thiophenes [1] [6]. The electron-withdrawing chloro group also modulates the π-electron density of the aromatic system, lowering the HOMO energy by approximately 0.8 eV, which correlates with reduced rates of metabolic oxidation at adjacent positions [5].
Table 2: Comparative Pharmacokinetic Impact of 7-Chloro Substitution
Parameter | 7-Chloro Derivative | Unsubstituted Analog | 7-Methyl Derivative |
---|---|---|---|
LogP | 3.50 | 2.85 | 3.12 |
Microsomal Stability (HLM t₁/₂, min) | >120 | 22 | 65 |
Plasma Protein Binding (%) | 92.5 | 85.3 | 89.1 |
Caco-2 Permeability (×10⁻⁶ cm/s) | 8.7 | 12.3 | 9.8 |
P-gp Substrate | No | Yes | Weak |
The chloro substituent enhances membrane permeability through two complementary mechanisms: increased lipophilicity (cLogP 3.50 vs. 2.85 for unsubstituted analog) and formation of halogen bonds with carbonyl groups in phospholipid headgroups and transport proteins. However, this increased lipophilicity necessitates careful balancing with polar functional groups to maintain aqueous solubility sufficient for oral absorption. The 7-chloro derivative demonstrates reduced P-glycoprotein-mediated efflux compared to unsubstituted analogs, likely due to altered hydrogen bonding capacity and molecular recognition by efflux transporters [1]. Plasma protein binding studies reveal approximately 92.5% binding for the 7-chloro derivative versus 85.3% for the unsubstituted compound, influencing free fraction and volume of distribution. Despite higher protein binding, the chloro-substituted derivative achieves significantly higher free brain concentrations in rodent models (brain:plasma ratio 0.42 vs. 0.18), suggesting enhanced tissue penetration valuable for targeting central nervous system kinases [6].
The medicinal chemistry evolution of benzo[b]thiophene scaffolds spans five decades of incremental innovation, beginning with non-substituted derivatives in the 1970s and progressing to strategically functionalized analogs like methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate. Early exploration focused on unsubstituted benzo[b]thiophene as a bioisostere for indole in serotonin analogs, but poor metabolic stability limited therapeutic utility. The 1980s saw strategic incorporation of 2-carboxylate esters to improve solubility and provide a synthetic handle for diversification, exemplified by the development of raloxifene precursors featuring 3-amino-6-hydroxy substitution patterns [6]. The critical innovation of 7-position halogenation emerged in the mid-1990s through systematic structure-metabolism relationship studies, which identified chloro substitution as optimal for blocking arene oxide formation at the 6,7-bond while maintaining acceptable lipophilicity [1] [5].
The period between 2000-2010 witnessed explosive growth in benzo[b]thiophene-based drug discovery, with methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate appearing in patent literature as a key intermediate for α₁ₐ-adrenoceptor antagonists targeting benign prostatic hyperplasia. Researchers at Abbott Laboratories demonstrated that tricyclic systems incorporating this scaffold exhibited exceptional uroselectivity through precise modulation of adrenergic receptor subtypes [1]. This work culminated in advanced candidates with sub-nanomolar binding affinity (Kᵢ = 0.2 nM) and >500-fold selectivity over α₁ᵦ and α₁D subtypes. Parallel development in oncology established the molecule's utility in kinase inhibitor synthesis, particularly as a precursor for VEGFR2 inhibitors with improved metabolic profiles compared to quinoline-based analogs [1].
Table 3: Historical Milestones in Benzo[b]thiophene Therapeutic Development
Time Period | Key Innovation | Therapeutic Application |
---|---|---|
1970-1985 | Unsubstituted benzo[b]thiophene cores | Serotonin analogs, antimicrobials |
1985-2000 | 3-Amino-2-carboxylate derivatives | Selective estrogen receptor modulators |
2000-2010 | 7-Chloro substituted analogs | α₁ₐ-Adrenoceptor antagonists for BPH, kinase inhibitors |
2010-Present | Hybrid molecules incorporating 3-amino-7-chloro-benzo[b]thiophene | Targeted cancer therapies, organic electronic materials |
Recent applications (2010-present) have expanded into diverse therapeutic areas and materials science. The compound serves as a precursor for organic electronic materials in electroluminescent devices, where the planar, electron-deficient 7-chloro substituted core facilitates electron transport in OLED architectures [1] [3]. Contemporary research explores its incorporation into proteolysis-targeting chimeras (PROTACs), leveraging the 3-amino group for linker attachment to E3 ubiquitin ligase ligands. This historical trajectory demonstrates how strategic functionalization at the 3- and 7-positions transformed a simple heterocycle into a versatile pharmacophore with applications spanning multiple therapeutic domains and materials science [1] [5] [6].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5